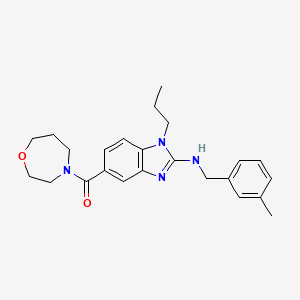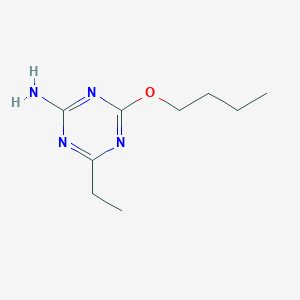![molecular formula C15H14FN5OS2 B5534719 2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5534719.png)
2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex molecule likely to be of interest in the fields of organic and medicinal chemistry due to the presence of 1,2,4-triazole and thiazole rings. These heterocyclic moieties are commonly found in molecules with significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Synthesis Analysis
Research into related compounds, such as various triazole and thiazole derivatives, indicates that their synthesis often involves multi-step reactions, including cyclization, substitution, and condensation processes. An example includes the microwave-assisted synthesis of novel 1,3,4-thiadiazoles and 1,2,4-triazoles derived from substituted thiazole carbohydrazides, demonstrating the complexity and innovation in synthesizing these heterocyclic compounds (Dengale et al., 2019).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using techniques such as X-ray crystallography. These studies reveal that such molecules often exhibit planar structures interrupted by substituents that can induce non-planarity, affecting their physicochemical properties and biological activity. For instance, the structural characterization of isostructural thiazoles highlighted the planarity and molecular conformations influenced by substituents (Kariuki et al., 2021).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
The synthesis and structural characterization of related compounds provide foundational knowledge for understanding their potential applications. For instance, compounds like "4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole" have been synthesized and structurally characterized through crystallization from dimethylformamide solvent, suitable for single crystal diffraction. These materials are isostructural with triclinic symmetry, comprising two independent molecules in the asymmetric unit, highlighting the detailed structural analysis of such compounds (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Potential Biological Activities
Anticancer Activity
Several studies have focused on the potential anticancer activities of compounds with similar structures. Novel 2-(4-aminophenyl)benzothiazoles have demonstrated selective and potent antitumor properties in vitro and in vivo, indicating their significance in cancer treatment research. The modification of these molecules, such as isosteric replacement and amino acid conjugation, aims to overcome limitations related to drug lipophilicity, indicating a strategic approach to enhancing their therapeutic potential (Bradshaw et al., 2002).
Antimicrobial Activity
Compounds synthesized from similar chemical structures have shown significant in vitro antibacterial and antifungal activities. For example, the synthesis of derivatives through microwave-assisted methods and their subsequent testing against various microbial strains showcase the antimicrobial potential of these compounds. This highlights the importance of exploring such molecules for developing new antimicrobial agents (Dengale et al., 2019).
Eigenschaften
IUPAC Name |
2-[[5-(3-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5OS2/c1-9(13(22)18-14-17-6-7-23-14)24-15-20-19-12(21(15)2)10-4-3-5-11(16)8-10/h3-9H,1-2H3,(H,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWAOWDIWCMZDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=CS1)SC2=NN=C(N2C)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}-1H-imidazol-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5534650.png)

![1-(5-{[2-(3-methoxyphenyl)-1-piperidinyl]carbonyl}-2-methylphenyl)-2-imidazolidinone](/img/structure/B5534662.png)

![6-(3,4-dimethoxyphenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine](/img/structure/B5534669.png)
![3-(3-hydroxy-3-methylbutyl)-N-[(5-methoxy-1H-indol-2-yl)methyl]benzamide](/img/structure/B5534678.png)
![4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(2H-1,2,3-triazol-2-ylacetyl)piperidine](/img/structure/B5534681.png)

![(4aR*,7aS*)-1-(2-methoxyethyl)-4-(2-oxo-2-piperidin-1-ylethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5534689.png)
![3,5-dihydroxy-N'-[(5-methyl-2-furyl)methylene]benzohydrazide](/img/structure/B5534694.png)
![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-(2-furylmethyl)-N-methylmethanamine](/img/structure/B5534710.png)
![2-({5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B5534713.png)
![2-{[(4-methoxyphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5534728.png)
![[5-(3,4-dimethylphenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]acetic acid](/img/structure/B5534733.png)